molecular formula C10H12Br2O2S B8237344 tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate

tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B8237344
M. Wt: 356.08 g/mol
InChI Key: ABPAKLPPDKCSHK-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 4 and 3 positions, a bromomethyl group at the 3 position, and a tert-butyl ester group at the 2 position of the thiophene ring.

Preparation Methods

The synthesis of tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the bromination of thiophene derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The bromomethyl group can be introduced through a radical bromination reaction using reagents like NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and the bromomethyl group act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound’s activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate include other thiophene derivatives with different substituents. For example:

Properties

IUPAC Name

tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2S/c1-10(2,3)14-9(13)8-6(4-11)7(12)5-15-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPAKLPPDKCSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CS1)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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